5-chloro-2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
Overview
Description
5-chloro-2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is an organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with a chloro and methoxy group, along with a pyrrolidine-1-sulfonyl phenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an amine derivative under suitable conditions.
Introduction of the Pyrrolidine-1-sulfonyl Group: The next step involves the introduction of the pyrrolidine-1-sulfonyl group through a sulfonylation reaction. This can be achieved by reacting the intermediate with pyrrolidine and a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the intermediate with 4-aminophenyl to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
5-chloro-2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine-1-sulfonyl group plays a crucial role in enhancing the binding affinity and selectivity towards the target proteins.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar benzamide core but differs in the substituent groups.
4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Another related compound with variations in the sulfonamide group.
Uniqueness
5-chloro-2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is unique due to the presence of the pyrrolidine-1-sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-17-9-4-13(19)12-16(17)18(22)20-14-5-7-15(8-6-14)26(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVOSUKIHXQGCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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